Comprehensive Technical Guide on 1-Amino-3-phenylbutan-2-ol (CAS 133562-22-8): Physicochemical Profiling, Synthetic Utility, and Experimental Methodologies
Comprehensive Technical Guide on 1-Amino-3-phenylbutan-2-ol (CAS 133562-22-8): Physicochemical Profiling, Synthetic Utility, and Experimental Methodologies
Executive Summary
1-Amino-3-phenylbutan-2-ol (CAS 133562-22-8) is a highly versatile chiral amino alcohol. Featuring two adjacent stereocenters (C2 and C3) and a vicinal amino alcohol motif, it is a privileged structural framework in modern organic synthesis. This compound serves as a critical building block for complex molecules, a precursor for bidentate chiral ligands in asymmetric catalysis, and an intermediate in the development of active pharmaceutical ingredients (APIs), particularly protease inhibitors and antilipemic agents[1].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural significance, and field-proven methodologies for its synthesis and analytical validation.
Physicochemical Properties & Computational Profiling
Accurate physicochemical profiling is essential for predicting the pharmacokinetic behavior and synthetic reactivity of chiral intermediates. Computational chemistry methods, including density functional theory (DFT), are frequently employed to predict spectroscopic parameters and conformational stability, allowing researchers to prioritize compounds for biological testing[1].
Below is a consolidated table of the quantitative data and predicted metrics for 1-amino-3-phenylbutan-2-ol[2].
| Property | Value | Source / Methodology |
| Chemical Name | 1-Amino-3-phenylbutan-2-ol | IUPAC Nomenclature |
| CAS Registry Number | 133562-22-8 | Standard Registry |
| Molecular Formula | C10H15NO | - |
| Molecular Weight | 165.23 g/mol | Calculated |
| Monoisotopic Mass | 165.11537 Da | PubChemLite[2] |
| Predicted XLogP | 1.0 | Computational Model[2] |
| Predicted CCS ([M+H]+) | 138.0 Ų | CCSbase[2] |
| Predicted CCS ([M+Na]+) | 143.1 Ų | CCSbase[2] |
Note: Discrepancies between theoretical and experimental physicochemical properties must be rigorously addressed by cross-validating results using multiple techniques (e.g., verifying sample purity via GC-MS or HPLC if computational solubility models diverge from experimental data)[1].
Structural Significance & Mechanistic Role
The structural architecture of 1-amino-3-phenylbutan-2-ol is defined by its vicinal amino alcohol group. This motif is highly sought after in medicinal chemistry because it acts as an effective transition-state isostere for peptide bond hydrolysis, making it a cornerstone in the design of HIV and HCV protease inhibitors.
Furthermore, biochemicals of this class are regularly employed as key reagents within biological assays, where they can act as inhibitors, ligands, or detection moieties[3]. In organometallic chemistry, the primary amine and secondary hydroxyl group can coordinate to transition metals (e.g., Ruthenium, Iridium), forming highly structured, stereodirecting bidentate ligand complexes. The adjacent phenyl ring provides essential steric bulk (π-stacking capabilities), which dictates the facial selectivity during asymmetric transformations.
Synthetic Pathways & Logical Relationships
The construction of the carbon backbone for related phenylbutanones is typically achieved through ketone condensation reactions or asymmetric epoxidation[1]. To synthesize 1-amino-3-phenylbutan-2-ol, researchers often utilize a chiral precursor such as (3S)-3-phenylbutan-2-one .
Synthetic pathway for 1-amino-3-phenylbutan-2-ol via asymmetric catalysis.
Experimental Protocols: Synthesis and Validation
As a Senior Application Scientist, it is critical to implement protocols that are not merely sequential steps, but self-validating systems . The following methodology details the reduction of a cyanohydrin intermediate to yield 1-amino-3-phenylbutan-2-ol.
Protocol: Reduction of Cyanohydrin via Lithium Aluminum Hydride (LiAlH4)
Step 1: Preparation of the Reducing Environment
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Action: Suspend 2.0 equivalents of LiAlH4 in anhydrous Tetrahydrofuran (THF) at 0°C under a strict Argon atmosphere.
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Causality: The reduction of a nitrile to a primary amine requires a potent hydride source. LiAlH4 is highly reactive with ambient moisture; the Argon blanket prevents hazardous oxide formation, while the 0°C environment controls the initial exothermic dissolution.
Step 2: Substrate Addition
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Action: Dissolve the chiral cyanohydrin in anhydrous THF and add it dropwise to the LiAlH4 suspension over 30 minutes.
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Causality: Dropwise addition prevents thermal runaway. Excessive heat generated during immediate addition could lead to the undesired retro-cyanosilylation or racemization of the sensitive C3 stereocenter.
Step 3: Reflux and In-Process Control (IPC)
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Action: Heat the reaction mixture to reflux (66°C) for 4 hours.
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Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using an 80:20 Hexane:Ethyl Acetate eluent. The protocol validates itself when the UV-active starting material completely disappears, and a ninhydrin-positive spot (indicating the formation of the primary amine) emerges. Do not proceed to workup until this IPC is satisfied.
Step 4: The Fieser Workup
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Action: Cool the reaction to 0°C. For every n grams of LiAlH4 used, sequentially and cautiously add n mL of distilled H2O, n mL of 15% NaOH (aq), and 3n mL of distilled H2O. Stir vigorously for 15 minutes until a white granular precipitate forms. Filter through a Celite pad.
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Causality: Standard aqueous quenching creates an unfilterable, gelatinous aluminum hydroxide emulsion that traps polar products. The Fieser method strategically forms a granular aluminate salt, ensuring maximum recovery of the highly polar amino alcohol product from the organic phase.
Analytical Workflow & Purity Validation
To ensure the structural integrity and stereochemical purity of the synthesized 1-amino-3-phenylbutan-2-ol, a multi-modal analytical workflow must be employed.
Multi-modal analytical workflow for validating chiral amino alcohol purity.
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Chiral HPLC: Utilized to determine the enantiomeric excess (ee). A chiral stationary phase (e.g., Chiralcel OD-H) is required to resolve the enantiomers.
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1H and 13C NMR: Essential for confirming the diastereomeric ratio (dr). The vicinal coupling constants ( 3JHH ) between the protons on C2 and C3 will clearly distinguish between syn and anti (or threo and erythro) diastereomers based on the Karplus equation.
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LC-MS: Confirms the monoisotopic mass of the target compound (165.115 Da)[2].
References
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PubChemLite - 1-amino-3-phenylbutan-2-ol (C10H15NO) Source: uni.lu URL:[Link]
